NMDA receptor antagonist 8

CAS No.:

Cat. No.: VC16629324

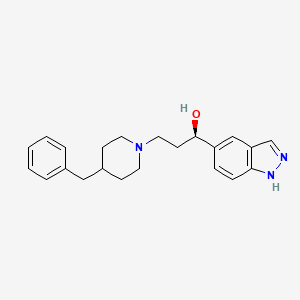

Molecular Formula: C22H27N3O

Molecular Weight: 349.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H27N3O |

|---|---|

| Molecular Weight | 349.5 g/mol |

| IUPAC Name | (1R)-3-(4-benzylpiperidin-1-yl)-1-(1H-indazol-5-yl)propan-1-ol |

| Standard InChI | InChI=1S/C22H27N3O/c26-22(19-6-7-21-20(15-19)16-23-24-21)10-13-25-11-8-18(9-12-25)14-17-4-2-1-3-5-17/h1-7,15-16,18,22,26H,8-14H2,(H,23,24)/t22-/m1/s1 |

| Standard InChI Key | DLLHDEONAMMACT-JOCHJYFZSA-N |

| Isomeric SMILES | C1CN(CCC1CC2=CC=CC=C2)CC[C@H](C3=CC4=C(C=C3)NN=C4)O |

| Canonical SMILES | C1CN(CCC1CC2=CC=CC=C2)CCC(C3=CC4=C(C=C3)NN=C4)O |

Introduction

Structural and Pharmacological Profile of Ro 8-4304

Chemical Design and Subunit Interaction

Ro 8-4304’s structure features a fluorophenyl group linked to a tetrahydroquinoline core via a hydroxypropoxy bridge, enabling high-affinity docking at the NR2B ATD-LBD interface . Cryo-EM studies of analogous compounds reveal that such antagonists induce conformational changes in the GluN2B amino-terminal domain (ATD), stabilizing closed-channel states without direct pore block .

Table 1: Key Physicochemical Properties of Ro 8-4304

| Property | Value |

|---|---|

| Molecular Formula | C<sub>21</sub>H<sub>22</sub>FN<sub>3</sub>O<sub>3</sub> |

| Molecular Weight | 407.42 g/mol |

| NR1/NR2B IC<sub>50</sub> | 0.36 μM (100 μM NMDA) |

| NR1/NR2A IC<sub>50</sub> | >40 μM |

| LogP | 2.8 (predicted) |

Binding Kinetics and State Dependence

Mechanistic Insights into Neuroprotection

Modulation of Glutamate Affinity

Ro 8-4304 enhances NMDA receptor affinity for glutamate by 3.4-fold (K<sub>d</sub> shift from 2.1 μM to 0.62 μM), a paradoxical effect that may limit pathological overactivation while preserving physiological signaling . This contrasts with competitive antagonists like D-AP5, which reduce glutamate efficacy but impair synaptic plasticity .

Voltage-Independent Channel Block

Unlike Mg<sup>2+</sup> or ketamine, Ro 8-4304’s antagonism is unaffected by membrane potential, enabling consistent efficacy across depolarized and hyperpolarized neurons . This property is critical for preventing excitotoxicity in ischemic penumbras where depolarization waves propagate unpredictably.

Clinical Implications and Challenges

Limitations and Future Directions

Despite promising preclinical data, no clinical trials have been initiated for Ro 8-4304 as of 2025. Challenges include optimizing oral bioavailability (current F = 22% in rats) and resolving conflicting reports on NR2B antagonism in late-stage AD . Multifunctional derivatives combining NMDA blockade with anti-inflammatory or antioxidant activity may address these limitations .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume